Dehydrocorydaline (hydroxyl)
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Overview
Description
Dehydrocorydaline (hydroxyl) is a quaternary alkaloid derived from the Corydalis species, particularly Corydalis yanhusuo. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antibacterial, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrocorydaline (hydroxyl) can be synthesized through various chemical reactions involving the Corydalis species. The extraction process typically involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and purify the compound .
Industrial Production Methods: Industrial production of dehydrocorydaline (hydroxyl) involves large-scale extraction from Corydalis yanhusuo using solvents such as methanol. The extract is then subjected to purification processes, including crystallization and chromatography, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Dehydrocorydaline (hydroxyl) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of dehydrocorydaline (hydroxyl), each with distinct pharmacological properties .
Scientific Research Applications
Mechanism of Action
Dehydrocorydaline (hydroxyl) exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Dehydrocorydaline (hydroxyl) belongs to the class of isoquinoline alkaloids, which includes other compounds such as:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Palmatine: Exhibits similar pharmacological effects, including antibacterial and anti-inflammatory activities.
Coptisine: Another isoquinoline alkaloid with significant antimicrobial properties.
Uniqueness: Dehydrocorydaline (hydroxyl) stands out due to its multi-targeting mechanism, which allows it to exert a wide range of pharmacological effects. Its ability to modulate multiple pathways makes it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C22H25NO5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;hydroxide |
InChI |
InChI=1S/C22H24NO4.H2O/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H2/q+1;/p-1 |
InChI Key |
VABDSZRJMKHGCS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[OH-] |
Origin of Product |
United States |
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